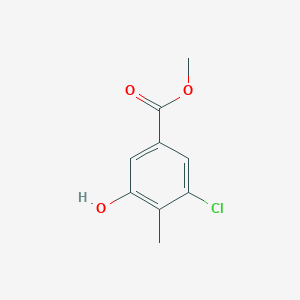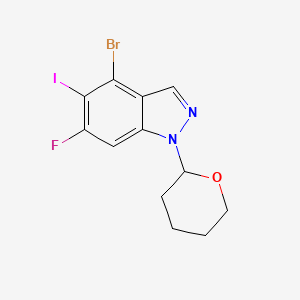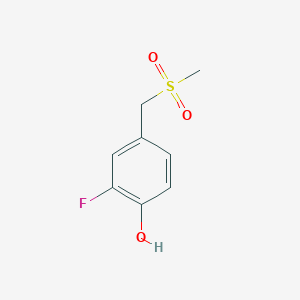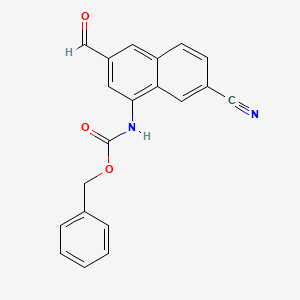
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in organic synthesis and various industrial applications. This compound features a benzyl group attached to a naphthalene ring, which is further substituted with cyano and formyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate typically involves the reaction of benzyl carbamate with a naphthalene derivative. One common method is the condensation of benzyl carbamate with a naphthalene derivative under acidic conditions. The reaction is usually carried out in polar protic or aprotic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd-C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyl (7-cyano-3-carboxynaphthalen-1-yl)carbamate.
Reduction: Benzyl (7-amino-3-formylnaphthalen-1-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can participate in various biochemical reactions, influencing the compound’s activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the naphthalene ring.
Naphthyl carbamate: Lacks the benzyl group but contains the naphthalene ring.
Benzyl (7-cyano-3-hydroxynaphthalen-1-yl)carbamate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is unique due to the presence of both cyano and formyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
823236-23-3 |
|---|---|
Molecular Formula |
C20H14N2O3 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
benzyl N-(7-cyano-3-formylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C20H14N2O3/c21-11-15-6-7-17-8-16(12-23)10-19(18(17)9-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-10,12H,13H2,(H,22,24) |
InChI Key |
BOLAHROZDCXYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C3C=C(C=CC3=CC(=C2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


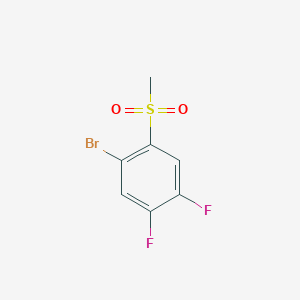

![(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13914027.png)
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
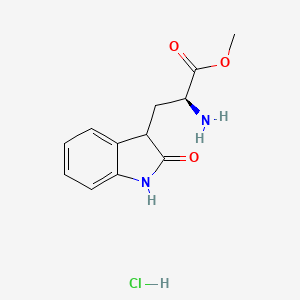
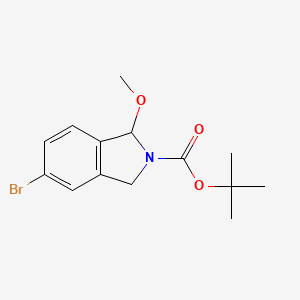
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
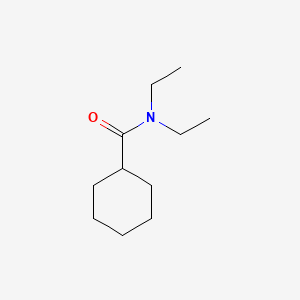
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
